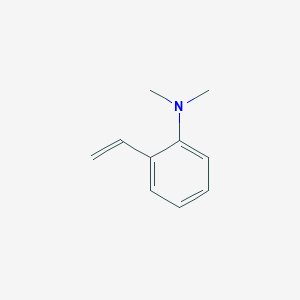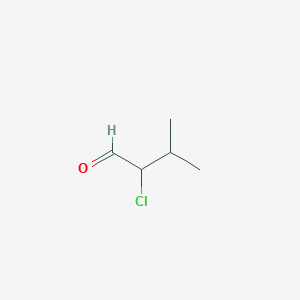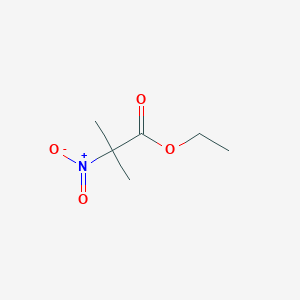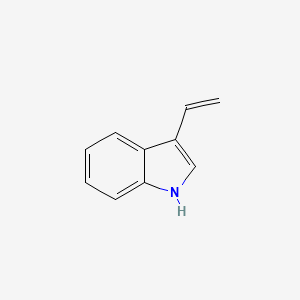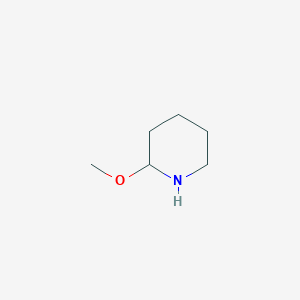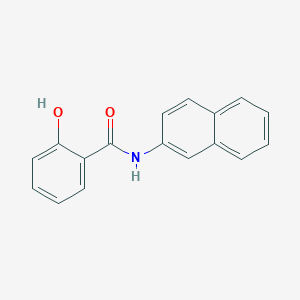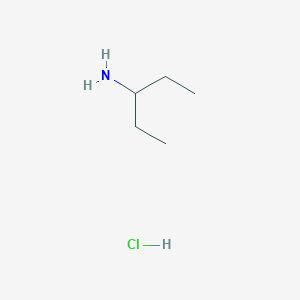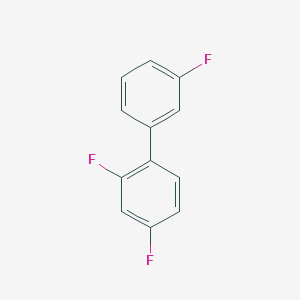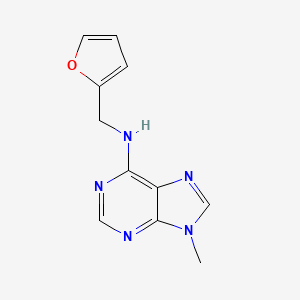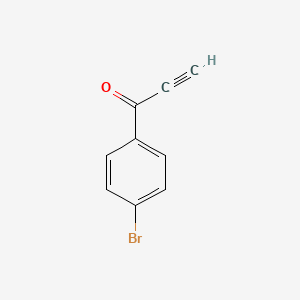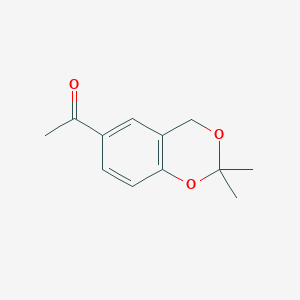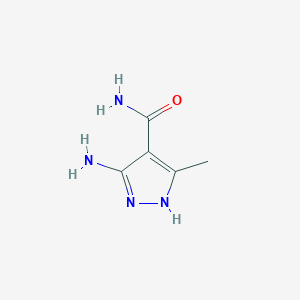
3-Methyl-2-propyl-1-pentanol
説明
3-Methyl-2-propyl-1-pentanol is an organic compound with the molecular formula C9H20O . It is a type of alcohol, which is an organic compound with a hydroxyl (OH) functional group on an aliphatic carbon atom .
Molecular Structure Analysis
The molecular structure of this compound consists of a chain of carbon atoms with a hydroxyl (OH) group attached. The molecule has a total of 9 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom .科学的研究の応用
Biofuel Potential
3-Methyl-2-propyl-1-pentanol and similar pentanol isomers have been identified as promising candidates for biofuel production. Research indicates that microbial strains can be metabolically engineered to produce these isomers, suggesting a potential application as sustainable biofuels. Although current production levels are not yet practical for industrial applications, significant advancements in production efficiency are anticipated (Cann & Liao, 2009).
Fragrance Industry Applications
This compound is also a member of the fragrance structural group known as branched chain saturated alcohols. These compounds are characterized by their hydroxyl group and branched carbon chains, making them valuable in the fragrance industry for their unique scent profiles (Mcginty, Scognamiglio, Letizia, & Api, 2010).
Thermal Decomposition and Combustion
The thermal decomposition of pentanol isomers, including this compound, has been studied for their potential as alternative alcohol fuels. These studies provide valuable kinetic data for the development of detailed kinetic models for pentanol combustion, which is crucial for understanding and improving the efficiency of alcohol-based fuels (Zhao, Ye, Zhang, & Zhang, 2012).
Plant Immunity Enhancement
Research indicates that compounds like 3-Pentanol can trigger induced resistance in plants, suggesting a role in agricultural biosecurity. Exposure to such compounds primes plant immune responses against bacterial pathogens, which could have significant applications in crop protection and pest management (Song, Choi, & Ryu, 2015).
Chiral Recognition and Molecular Interaction
Studies have also shown that certain pentanol isomers are involved in chiral recognition processes. For example, (2R,3S)-3-methyl-2-pentanol has been successfully resolved from racemates, highlighting its potential in stereochemistry and enantiomer separation processes (Kato, Aburaya, Miyake, Sada, Tohnai, & Miyata, 2003).
Catalytic Applications
3-Pentanone, a related compound, has been synthesized from 1-propanol over specific catalysts, demonstrating the role of these isomers in catalytic processes. This showcases their potential in industrial chemistry, particularly in the synthesis of various ketones (Kamimura, Sato, Takahashi, Sodesawa, & Akashi, 2003).
Dielectric and Molecular Structure Studies
Research on dielectric relaxation and molecular structure of pentanol isomers, including 3-pentanol, has been conducted. These studies are essential for understanding the molecular interactions in liquid mixtures, which have implications in various fields of chemistry and materials science (Begum, Vardhan, Chaudhary, & Subramanian, 2016).
Safety and Hazards
特性
IUPAC Name |
3-methyl-2-propylpentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-4-6-9(7-10)8(3)5-2/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INALYUMTAOHGHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)C(C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


